![molecular formula C12H6ClNO5 B12903246 5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran CAS No. 89266-67-1](/img/structure/B12903246.png)
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry . This compound, in particular, has garnered attention due to its potential antimicrobial properties .
Preparation Methods
The synthesis of 5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran typically involves the reaction of 5-nitrofuran-2-ol with 5-chlorobenzofuran under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods often involve optimizing these reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in treating infections.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran involves its interaction with microbial cell components. The compound is believed to interfere with the synthesis of essential proteins and enzymes in bacteria, leading to their inhibition or death . The molecular targets and pathways involved are still under investigation, but initial studies suggest that it may disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in phototherapy.
Angelicin: Another benzofuran derivative with potential therapeutic applications.
The uniqueness of 5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran lies in its specific structural features and its potential as an antimicrobial agent .
Properties
CAS No. |
89266-67-1 |
|---|---|
Molecular Formula |
C12H6ClNO5 |
Molecular Weight |
279.63 g/mol |
IUPAC Name |
5-chloro-2-(5-nitrofuran-2-yl)oxy-1-benzofuran |
InChI |
InChI=1S/C12H6ClNO5/c13-8-1-2-9-7(5-8)6-12(17-9)19-11-4-3-10(18-11)14(15)16/h1-6H |
InChI Key |
YLHKDUSYKSKQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)OC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
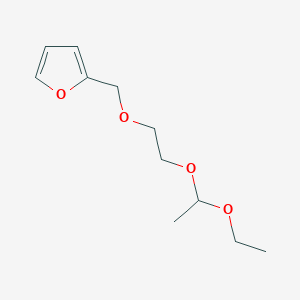
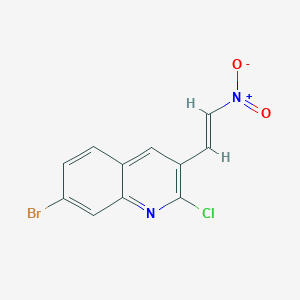
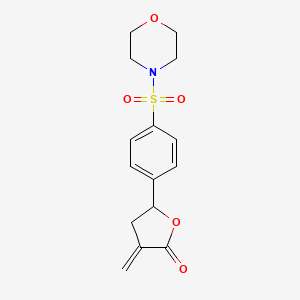
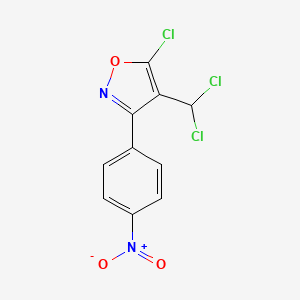
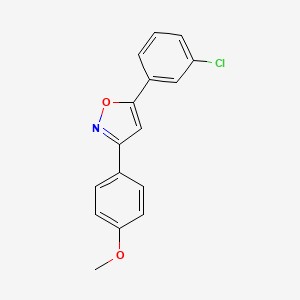
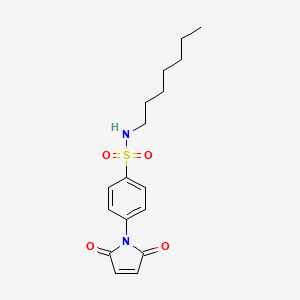
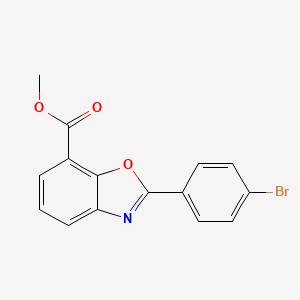

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
